(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
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Overview
Description
(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is a complex organic compound characterized by its unique structure, which includes fluoro and nitro functional groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitrobenzaldehyde and 1-prop-2-enoylazepan-4-one. The key steps in the synthesis may involve:
Condensation Reactions: The aldehyde groups of 4-fluoro-3-nitrobenzaldehyde react with the enoylazepanone under basic or acidic conditions to form the desired product.
Catalysts and Solvents: Common catalysts include bases like sodium hydroxide or acids like hydrochloric acid. Solvents such as ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring proper handling of hazardous materials like nitro compounds.
Chemical Reactions Analysis
Types of Reactions
(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of fluoro and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of fluoro and nitro groups suggests possible applications in drug design, particularly in developing anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3,5-bis[(4-chloro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- (3E)-3,5-bis[(4-bromo-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
- (3E)-3,5-bis[(4-methyl-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one
Uniqueness
The uniqueness of (3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one lies in the presence of fluoro groups, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. Fluoro groups can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H17F2N3O6 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9?,17-10+ |
InChI Key |
SCKXBVLYWLLALY-ZSIIYVIPSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
Canonical SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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